2-(1,3-Dihydro-2-benzofuran-5-yl)ethan-1-ol
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Overview
Description
2-(1,3-Dihydro-2-benzofuran-5-yl)ethan-1-ol is a chemical compound that belongs to the benzofuran family. Benzofurans are heterocyclic compounds containing a fused benzene and furan ring. This particular compound is characterized by the presence of a hydroxyl group attached to an ethan-1-ol chain, which is connected to the benzofuran ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-Dihydro-2-benzofuran-5-yl)ethan-1-ol can be achieved through several methods. One common approach involves the etherification and dehydrative cyclization of o-hydroxyacetophenones under basic conditions . Another method includes the dehydrative cyclization of o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones . Additionally, the cyclization of aryl acetylenes using transition-metal catalysis has been employed .
Industrial Production Methods
Industrial production of benzofuran derivatives often involves the use of microwave-assisted synthesis (MWI) to obtain high yields in a short time . This method is advantageous due to its simplicity, efficiency, and reduced reaction times. The use of transition-metal catalysis, such as palladium or rhodium catalysts, is also common in industrial settings to achieve regioselective and enantioselective synthesis of benzofuran derivatives .
Chemical Reactions Analysis
Types of Reactions
2-(1,3-Dihydro-2-benzofuran-5-yl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or ketones.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzofuran ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products Formed
Oxidation: Formation of benzofuran aldehydes or ketones.
Reduction: Formation of saturated benzofuran derivatives.
Substitution: Formation of substituted benzofuran derivatives with various functional groups.
Scientific Research Applications
2-(1,3-Dihydro-2-benzofuran-5-yl)ethan-1-ol has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(1,3-Dihydro-2-benzofuran-5-yl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The compound’s biological activities are attributed to its ability to interact with enzymes, receptors, and other biomolecules. For example, benzofuran derivatives have been shown to inhibit certain enzymes involved in cancer cell proliferation and viral replication . The hydroxyl group in the compound can form hydrogen bonds with target proteins, enhancing its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
2,3-Dihydrobenzofuran: Lacks the ethan-1-ol chain but shares the benzofuran core structure.
Benzofuran: The parent compound without the dihydro and ethan-1-ol modifications.
2-(2,3-Dihydro-1-benzofuran-4-yl)ethan-1-ol: A similar compound with a different substitution pattern on the benzofuran ring.
Uniqueness
2-(1,3-Dihydro-2-benzofuran-5-yl)ethan-1-ol is unique due to the presence of the hydroxyl group on the ethan-1-ol chain, which imparts distinct chemical and biological properties. This functional group enhances the compound’s solubility, reactivity, and potential for hydrogen bonding interactions, making it a valuable intermediate in synthetic chemistry and a promising candidate for drug development .
Properties
Molecular Formula |
C10H12O2 |
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Molecular Weight |
164.20 g/mol |
IUPAC Name |
2-(1,3-dihydro-2-benzofuran-5-yl)ethanol |
InChI |
InChI=1S/C10H12O2/c11-4-3-8-1-2-9-6-12-7-10(9)5-8/h1-2,5,11H,3-4,6-7H2 |
InChI Key |
XCJUTYWWVUHCGL-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(CO1)C=C(C=C2)CCO |
Origin of Product |
United States |
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